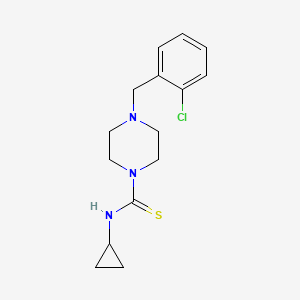![molecular formula C21H23N3O5 B4750594 N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4750594.png)
N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide
Overview
Description
N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide, also known as BAN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAN belongs to the class of vinylbenzamide derivatives and has been studied extensively for its mechanism of action and biochemical effects.
Mechanism of Action
The mechanism of action of N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide has been shown to have significant biochemical and physiological effects in pre-clinical studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide in lab experiments is its high purity and stability. N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide has been synthesized using optimized methods to ensure high yields and purity of the final product. However, one limitation of using N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide in lab experiments is its cost. N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide is a relatively expensive compound, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide. One direction is to further investigate the mechanism of action of N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide and its effects on cell signaling pathways. Another direction is to study the potential use of N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to determine the safety and efficacy of N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide in human clinical trials.
Scientific Research Applications
N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties in pre-clinical studies. N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(Z)-3-(butylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-3-4-13-22-21(26)19(14-15-5-9-17(10-6-15)24(27)28)23-20(25)16-7-11-18(29-2)12-8-16/h5-12,14H,3-4,13H2,1-2H3,(H,22,26)(H,23,25)/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQJOSAAYLNNRM-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4750540.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{[({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}-1-piperidinecarboxamide](/img/structure/B4750561.png)
![ethyl (4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B4750564.png)


![4-chloro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4750581.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4750588.png)
![N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B4750592.png)

![2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4750601.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea](/img/structure/B4750612.png)